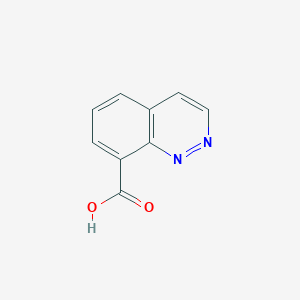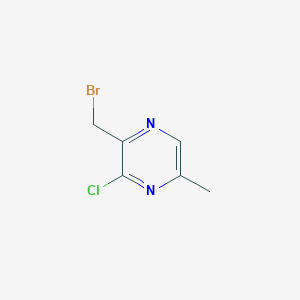
2-(Bromomethyl)-3-chloro-5-methylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-chloro-5-methylpyrazine: is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloro-5-methylpyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-chloro-5-methylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl group to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the bromination reaction can be carried out in a flow reactor where the reactants are continuously mixed and reacted under controlled temperature and pressure conditions. This method allows for better control over reaction parameters and scalability .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-3-chloro-5-methylpyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazines.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: Reduction of the compound can lead to the formation of 2-(methyl)-3-chloro-5-methylpyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: 2-(Methyl)-3-chloro-5-methylpyrazine.
科学研究应用
Chemistry: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: The compound is explored for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a precursor for the synthesis of advanced materials with unique properties .
作用机制
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-methylpyrazine involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, resulting in the formation of covalent bonds with proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and replication.
相似化合物的比较
2-(Bromomethyl)benzophenone: Similar in structure but with a benzene ring instead of a pyrazine ring.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyrazine ring.
Ethyl 2-(bromomethyl)acrylate: Contains an acrylate group instead of a pyrazine ring.
Uniqueness: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-chloro-5-methylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |
InChI 键 |
KKSZZYRJEAFETN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
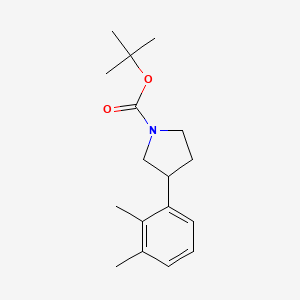
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)
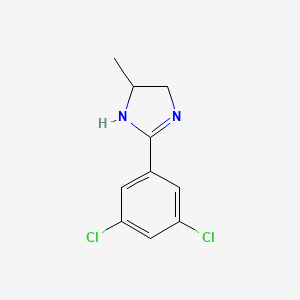
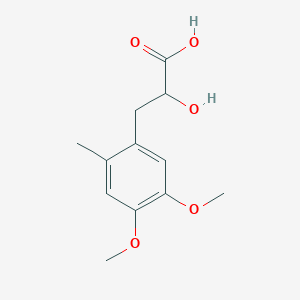
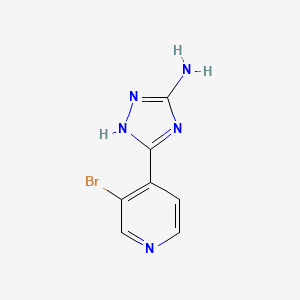

![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
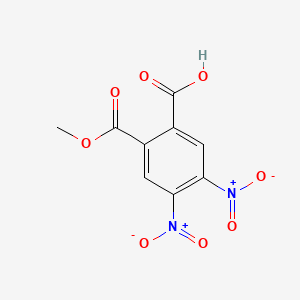
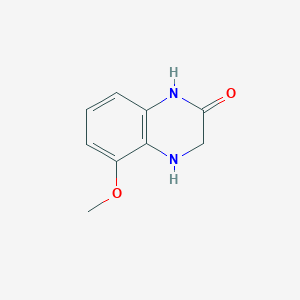
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
